molecular formula C31H34FNO3 B5217742 9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B5217742
M. Wt: 487.6 g/mol
InChI Key: LYSIYZYCLAJQBO-UHFFFAOYSA-N
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Description

The compound 9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 4-fluorobenzaldehyde , 4-methoxybenzaldehyde , and 3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione as key intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization , chromatography , and distillation to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an or agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential use as a therapeutic agent.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with molecular targets such as enzymes , receptors , or DNA . The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA and interfere with replication or transcription processes, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole]}

Uniqueness

Compared to similar compounds, 9-{4-[(4-Fluorophenyl)methoxy]phenyl}-3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its unique structural features and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity

Properties

IUPAC Name

9-[4-[(4-fluorophenyl)methoxy]phenyl]-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34FNO3/c1-30(2)14-23-28(25(34)16-30)27(29-24(33(23)5)15-31(3,4)17-26(29)35)20-8-12-22(13-9-20)36-18-19-6-10-21(32)11-7-19/h6-13,27H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIYZYCLAJQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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